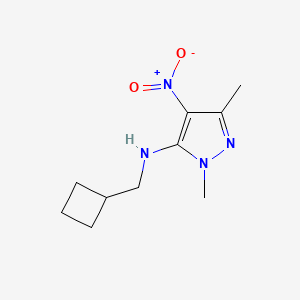

N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine

Description

N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine is a pyrazole-derived compound featuring a cyclobutylmethyl substituent on the amine group, a nitro group at position 4, and methyl groups at positions 1 and 3 of the pyrazole ring. This structural arrangement confers unique physicochemical and biological properties.

Properties

Molecular Formula |

C10H16N4O2 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

N-(cyclobutylmethyl)-2,5-dimethyl-4-nitropyrazol-3-amine |

InChI |

InChI=1S/C10H16N4O2/c1-7-9(14(15)16)10(13(2)12-7)11-6-8-4-3-5-8/h8,11H,3-6H2,1-2H3 |

InChI Key |

LBBVZZBUFRNKQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])NCC2CCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Methylation: The methyl groups can be introduced using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form different oxidation states of the nitrogen atoms.

Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

Reduction: Formation of N-(cyclobutylmethyl)-1,3-dimethyl-4-amino-1H-pyrazol-5-amine.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Nitro Group Position: The target compound’s 4-nitro group contrasts with 5-nitro in 1-Methyl-5-nitro-1H-pyrazol-4-amine .

Example Comparison :

- N-(1,3-dimethyl-1H-pyrazol-5-yl)acetamide (13) : Synthesized via acetylation of 1,3-dimethyl-1H-pyrazol-5-amine with acetic anhydride (70% yield) .

Physicochemical Properties

Comparative data for selected compounds:

*Calculated based on formula C₁₁H₁₇N₅O₂.

Notable Trends:

Mechanistic Insights :

- The nitro group in the target compound may interact with catalytic residues in the protease active site, while the cyclobutylmethyl group could enhance hydrophobic binding.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(cyclobutylmethyl)-1,3-dimethyl-4-nitro-1H-pyrazol-5-amine?

- Methodological Answer : The compound can be synthesized via reductive amination or one-pot condensation reactions. For example, cyclobutylmethylamine can react with a pre-functionalized pyrazole precursor under solvent-free conditions, followed by nitro-group introduction using nitric acid/sulfuric acid mixtures. Key intermediates (e.g., imines) are stabilized using cesium carbonate or copper catalysts, as demonstrated in analogous pyrazole syntheses . Purification typically involves column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization.

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.1–2.5 ppm, cyclobutyl protons as multiplet clusters) and confirms nitro-group placement via deshielding effects .

- IR Spectroscopy : Identifies nitro (N–O stretch ~1520–1350 cm⁻¹) and amine (N–H stretch ~3300–3500 cm⁻¹) functional groups .

- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., torsion angles between pyrazole and cyclobutylmethyl groups), often refined using SHELXL .

Q. How is enzymatic inhibition activity assessed for this compound?

- Methodological Answer : Inhibition assays (e.g., SARS-CoV-2 main protease) involve:

- Fluorogenic Substrates : Monitor cleavage rates (e.g., Dabcyl-Edans peptide) via fluorescence quenching.

- IC50 Determination : Dose-response curves (0.1–100 µM) with triplicate measurements.

- Control Experiments : Use Hg²⁺ or DTT to validate specificity, as seen in related pyrazole inhibitors .

Advanced Research Questions

Q. How can computational methods predict detonation properties for energetic derivatives?

- Methodological Answer :

- Heat of Formation (HOF) : Calculate via Gaussian 03 using atomization energy methods (B3LYP/6-31G*) .

- Detonation Velocity/Pressure : Input HOF and experimental density into EXPLO5 v6.01, applying BKW or Jones-Wilkins-Lee equations .

- Sensitivity Modeling : Correlate impact/friction sensitivity with molecular electrostatic potential (MEP) surfaces, identifying high-risk nitro group regions .

Q. What strategies optimize thermal stability in pyrazole-based explosives?

- Methodological Answer :

- Salt Formation : Counterions (e.g., guanidinium) enhance stability via hydrogen-bond networks (TGA decomposition >290°C vs. neutral form at ~216°C) .

- Crystallographic Engineering : Design metal-organic frameworks (MOFs) or layered structures (e.g., 2D potassium salts) to reduce molecular mobility .

- Kinetic Analysis : Use Kissinger method with DSC data (heating rates 5–20°C/min) to calculate activation energy (Ea) and pre-exponential factors .

Q. How do structure-activity relationships (SAR) guide pharmacological optimization?

- Methodological Answer :

- Substituent Screening : Vary cyclobutylmethyl groups (e.g., cyclohexyl vs. tert-butyl analogs) to modulate blood-brain barrier penetration.

- In Vivo Models : Test conditioned avoidance response (CAR) in rodents (dose range: 1–30 mg/kg) to assess antipsychotic potential, avoiding dopamine receptor binding pitfalls observed in related pyrazoles .

- Metabolic Stability : Use liver microsomes (human/rat) to identify vulnerable sites (e.g., nitro-reduction) and block degradation via fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.